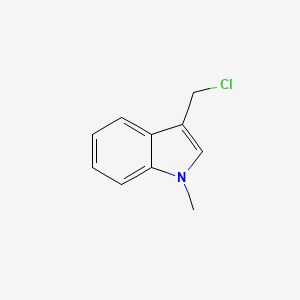

3-(Chloromethyl)-1-methyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClN |

|---|---|

Molecular Weight |

179.64 g/mol |

IUPAC Name |

3-(chloromethyl)-1-methylindole |

InChI |

InChI=1S/C10H10ClN/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3 |

InChI Key |

JMZJSEJUJBJMKS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CCl |

Origin of Product |

United States |

Reactivity and Diverse Functionalization Pathways of 3 Chloromethyl 1 Methyl 1h Indole

Reactivity of the Chloromethyl Moiety

The primary locus of reactivity in 3-(chloromethyl)-1-methyl-1H-indole is the chloromethyl group. Analogous to a benzylic halide, the C-Cl bond is activated towards nucleophilic displacement due to the ability of the adjacent indole (B1671886) ring to stabilize the incipient positive charge in a transition state. This high reactivity allows for a broad range of functionalization pathways.

Nucleophilic Substitution Reactions

The electron-rich nature of the indole ring facilitates the departure of the chloride ion, making the methylene (B1212753) carbon highly susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, though SN1-type pathways involving a stabilized indol-3-ylmethyl cation intermediate can also be significant, depending on the reaction conditions and the nucleophile's strength.

The reaction of this compound with primary and secondary amines is a straightforward and efficient method for constructing C-N bonds, yielding various secondary and tertiary amine derivatives, respectively. wikipedia.org This alkylation is a fundamental transformation for introducing the 1-methyl-1H-indol-3-ylmethyl moiety into more complex structures, including those with biological activity. The reaction generally proceeds under mild conditions, often requiring a non-nucleophilic base to neutralize the hydrochloric acid generated. masterorganicchemistry.com

Over-alkylation can be a concern, particularly when reacting with primary amines, as the resulting secondary amine product is often more nucleophilic than the starting amine. masterorganicchemistry.com However, by controlling stoichiometry and reaction conditions, mono-alkylation can be selectively achieved. The synthesis of quaternary ammonium (B1175870) salts is also possible through the reaction with tertiary amines, a process known as the Menshutkin reaction. wikipedia.org

Table 1: Representative Amine Coupling Reactions This table presents illustrative examples of N-alkylation reactions based on established chemical principles.

| Amine Reactant | Product | Reaction Type |

|---|---|---|

| Diethylamine | N,N-Diethyl-1-(1-methyl-1H-indol-3-yl)methanamine | Tertiary Amine Formation |

| Pyrrolidine | 3-(Pyrrolidin-1-ylmethyl)-1-methyl-1H-indole | Tertiary Amine Formation |

| Aniline | 1-Methyl-3-((phenylamino)methyl)-1H-indole | Secondary Amine Formation |

| Trimethylamine | 1-(1-Methyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium chloride | Quaternary Ammonium Salt Formation |

The electrophilic carbon of the chloromethyl group readily reacts with oxygen and sulfur nucleophiles. Thiolate anions, generated from thiols and a base, are excellent nucleophiles and react efficiently to form indolyl-3-thioethers. Research has documented the synthesis of 1-methyl-3-(phenylthio)-1H-indole from a related indole precursor, highlighting the utility of this reaction. nih.gov The superior nucleophilicity of sulfur compared to oxygen is a well-established principle in organic chemistry. wikipedia.org

Similarly, alkoxides or phenoxides can displace the chloride to form the corresponding ethers, although stronger bases or harsher conditions may be required compared to sulfur nucleophiles. These reactions provide access to a variety of molecules where the indole nucleus is linked via an oxygen or sulfur atom, significantly expanding the chemical space accessible from this precursor.

Table 2: Reactions with O and S Nucleophiles This table showcases examples of reactions with heteroatom nucleophiles. Data for the phenylthio derivative is adapted from related documented syntheses. nih.gov

| Nucleophile | Product | Product Class |

|---|---|---|

| Sodium thiophenoxide | 1-Methyl-3-((phenylthio)methyl)-1H-indole | Thioether |

| Sodium methoxide | 1-Methyl-3-(methoxymethyl)-1H-indole | Ether |

| Sodium phenoxide | 1-Methyl-3-(phenoxymethyl)-1H-indole | Ether |

Intramolecular Cyclization Reactions Involving the Chloromethyl Group

While direct intramolecular cyclization of this compound is not commonly reported, its utility as a precursor for molecules that undergo crucial cyclization reactions is well-established. A prominent example is in the synthesis of β-carbolines via the Pictet-Spengler reaction. chemeurope.comclockss.org

The synthetic sequence involves converting the chloromethyl group into a two-carbon aminoethyl side chain, a key structural motif of tryptamines. This can be achieved, for example, by nucleophilic substitution with cyanide followed by reduction of the resulting nitrile. The obtained 1-methyltryptamine (B188459) can then undergo a Pictet-Spengler reaction, which is an acid-catalyzed condensation with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline. depaul.edunih.gov This reaction is a powerful tool for the assembly of complex indole alkaloids. The mechanism proceeds through the formation of an iminium ion, which is then attacked by the nucleophilic C2 position of the indole ring to forge the new six-membered ring. clockss.orgnih.gov

Carbene and Carbenoid Chemistry Derived from Chloromethyl Precursors

The generation of carbenes—neutral, divalent carbon species—from alkyl halides is a known process in organic chemistry, though it often requires specific conditions. wikipedia.org One common method is α-elimination, where a strong, non-nucleophilic base abstracts a proton from the carbon bearing the halogen, leading to a carbanion that then expels the halide ion to form the carbene. libretexts.org

In theory, treatment of this compound with a very strong base, such as an organolithium reagent, could lead to the formation of the corresponding indole-3-carbene intermediate. This highly reactive species could then undergo characteristic carbene reactions like cyclopropanation with alkenes or C-H insertion. However, specific examples of carbene generation from this compound are not prevalent in the surveyed literature, and such a reaction would likely compete with other base-mediated processes.

Regioselective Functionalization of the Indole Core

While the chloromethyl group is the most reactive site for nucleophilic attack, functionalization of the carbocyclic (benzene) ring of the indole core is also a key strategy for diversifying the molecule. Direct electrophilic aromatic substitution on the benzene (B151609) ring of indole is often challenging to control due to the overwhelming nucleophilicity of the pyrrole (B145914) ring, particularly the C3 position. bhu.ac.in Since the C3 position in the title compound is already substituted, electrophilic attack might be directed to other positions, but regioselectivity can be poor.

Modern synthetic methods have overcome this challenge through the use of directing groups, which temporarily coordinate to a transition metal catalyst and direct C-H activation to a specific position, typically on the benzene ring. acs.org Numerous studies have demonstrated the regioselective C-H functionalization (e.g., arylation, alkenylation, alkylation) at the C2, C4, C5, C6, and C7 positions of N-substituted indoles. acs.orgnih.gov

For a substrate like this compound, the N-methyl group is compatible with many of these catalytic systems. While the 3-chloromethyl group itself is not typically used as a directing group for C-H activation on the benzene ring, its presence influences the electronic properties of the indole. More importantly, it can be converted into other functional groups that can act as directing groups, or the functionalization can be performed on the 1-methyl-indole core before introduction of the C3 side chain. These advanced catalytic methods provide a powerful toolbox for creating highly substituted and complex indole derivatives that would be inaccessible through classical electrophilic substitution. acs.org

C3-Functionalization Strategies of Indole

The C3 position of the indole ring is the most electron-rich and, therefore, the most reactive site for many transformations. The presence of a methyl group on the nitrogen at the N1 position, as in 1-methylindole (B147185) derivatives, influences the reactivity but does not fundamentally change the preference for C3 functionalization.

Electrophilic substitution is a fundamental reaction for indoles, with the C3 position being the preferred site of attack. niscpr.res.in This high reactivity is due to the participation of the nitrogen lone pair in the π-system, which significantly increases the electron density at the C3 carbon. quora.com When an electrophile attacks the C3 position, the resulting intermediate is stabilized by the nitrogen atom.

For indoles where the C3 position is already substituted, as is the case with this compound, electrophilic attack can still initially occur at C3, leading to a subsequent rearrangement that shifts the electrophile to the C2 position. quimicaorganica.org The nature of the electrophile and the reaction conditions play a crucial role in determining the final product distribution. niscpr.res.in Iodine-catalyzed electrophilic substitution reactions, for example, have been used to synthesize both symmetrical and unsymmetrical diindolylmethanes. nih.gov

Direct C-H activation has emerged as a powerful tool for the functionalization of indoles, offering a more atom-economical approach compared to traditional methods. Several catalytic systems have been developed for the selective functionalization of the C3-H bond.

Ruthenium-catalyzed reactions have been employed for the alkylation of indoles at the C3 position. mdpi.com Another notable strategy is the palladium/norbornene (Pd/NBE) cooperative catalysis, which enables the vicinal difunctionalization of indoles by installing aryl and vinyl groups at the C2 and C3 positions, respectively. nih.gov This process is initiated by the palladation at the electron-rich C3 position. nih.gov Furthermore, a metal-free approach utilizing B(C₆F₅)₃ as a catalyst has been developed for the direct C3 alkylation of a wide range of indoles, including those that are typically unreactive with simple alkyl halides. acs.org

| C3 C-H Functionalization Method | Catalyst/Reagent | Type of Functionalization | Key Features |

| Ruthenium-Catalyzed Alkylation | [RuCl₂(p-cymene)]₂ | Alkylation | Performs well in water with good yields and regioselectivity. mdpi.com |

| Palladium/Norbornene Catalysis | Pd(II)/NBE | Vicinal Di-carbo-functionalization | Installs aryl and vinyl groups at C2 and C3 positions. nih.gov |

| Borane-Catalyzed Alkylation | B(C₆F₅)₃ | Alkylation (e.g., Methylation) | Metal-free approach, avoids N-methylation and other side reactions. acs.org |

Acylation at the C3 position is a crucial transformation for introducing carbonyl functionalities into the indole core. The classical Friedel-Crafts reaction is a common method for C3-acylation, though it can sometimes lead to challenges with regioselectivity and substrate scope. rsc.org To overcome these limitations, alternative strategies have been developed.

One such method involves the C3-lithiation of an indole-2-carboxylic acid derivative, directed by the carboxyl group, followed by quenching with an acylating agent. clockss.org This approach allows for the introduction of even strongly electronegative acyl groups with high regioselectivity. clockss.org Additionally, ruthenium-catalyzed carbonylative coupling of indoles with aryl iodides has been shown to produce 3-acylindoles, although the success of this reaction can be dependent on the substitution pattern of the indole. mdpi.com

N1-Functionalization Strategies of Indole

While the C3 position is the most nucleophilic, the nitrogen atom (N1) of the indole ring can also be functionalized, particularly through acylation or alkylation. N-acylation can be achieved using various acylating agents, including thioesters in the presence of a base like cesium carbonate. beilstein-journals.org The functionalization at N1 can be crucial for modulating the electronic properties of the indole ring and for directing subsequent C-H activation reactions to other positions. scholaris.ca However, achieving selective N1 functionalization in the presence of the highly reactive C3 position can be challenging and often requires careful selection of reagents and reaction conditions. researchgate.net

C2-Functionalization Strategies of Indole

Functionalization at the C2 position is generally less favorable than at C3 due to the electronic properties of the indole ring. However, C2-functionalization can be achieved through several strategies, often by blocking the C3 position or by using directing groups.

When the C3 position is substituted with a directing group, such as a carbonyl-containing moiety, transition metal-catalyzed C-H activation can be directed to the C2 position. For instance, Pd(II)-catalyzed C-H arylations of C3-formyl or C3-acetyl indoles can lead to C2-arylated products. nih.govacs.org In some cases, functionalization of indole-3-carboxylic acids with aryl iodides using a palladium catalyst results in decarboxylation followed by C2-arylation. nih.govacs.org Palladium/norbornene cooperative catalysis also facilitates C2-functionalization as part of a vicinal difunctionalization process that begins at C3. nih.gov Recent advancements have also focused on the construction of all-carbon quaternary stereocenters at the C2 position through branch-selective allylation of 3-chloroindole derivatives. rsc.org

| C2-Functionalization Strategy | Catalyst/Directing Group | Reaction Type | Outcome |

| Pd(II)-Catalyzed C-H Arylation | Pd(OAc)₂ / C3-Carbonyl | Arylation | C2-arylated indoles. nih.govacs.org |

| Decarboxylative C-H Arylation | Pd(II) / C3-Carboxylic Acid | Arylation | C2-arylated indoles following decarboxylation. nih.govacs.org |

| Pd/NBE Catalysis | Pd(II) / Norbornene | Vicinal Difunctionalization | Arylation at C2 and vinylation at C3. nih.gov |

| Branch-Selective Allylation | Allylboronic Acids | Allylation | Construction of C2-quaternary centers. rsc.org |

Remote C4-C7 Functionalization of the Benzene Ring

Functionalization of the benzene ring of indole at the C4, C5, C6, and C7 positions is considerably more challenging than at the C2 and C3 positions of the pyrrole moiety. researchgate.netnih.gov This is due to the lower intrinsic reactivity of the benzenoid C-H bonds. Achieving site-selective functionalization at these remote positions typically requires the installation of a directing group, most commonly at the N1 or C3 position. nih.govacs.org

A variety of directing groups and transition metal catalysts have been employed to achieve site-selective C-H functionalization of the benzene ring. For example, a pivaloyl directing group at the C3 position can facilitate palladium-catalyzed C4-arylation. nih.govnih.gov Similarly, directing groups on the indole nitrogen can enable C7-functionalization. rsc.orgnih.gov These strategies have opened up avenues for arylation, olefination, acylation, alkylation, and other transformations at specific positions on the indole's benzene ring, providing access to a wide range of structurally diverse indole derivatives. researchgate.netnih.gov

Annulation and Ring-Forming Reactions Involving the Indole Scaffold

The inherent reactivity of the indole core, particularly when activated by substituents such as the chloromethyl group at the C3-position, provides a versatile platform for the construction of more complex, fused heterocyclic systems. These annulation reactions, which involve the formation of a new ring fused to the indole scaffold, are of significant interest in synthetic and medicinal chemistry due to the prevalence of such structures in biologically active natural products and pharmaceutical agents. The electron-donating nature of the indole nitrogen enhances the nucleophilicity of the C3 position, while the C2-C3 double bond can participate as a 2π component in cycloaddition reactions. The 3-(chloromethyl) group further activates the molecule, serving as a linchpin for various ring-closing strategies.

Cycloaddition Reactions (e.g., [4+2] Cycloadditions, Inverse Electron Demand Diels-Alder)

The indole nucleus, with its electron-rich C2-C3 double bond, is well-suited to act as a dienophile in inverse electron demand Diels-Alder (IEDDA) reactions. researchgate.netwikipedia.org This type of [4+2] cycloaddition occurs between an electron-rich dienophile and an electron-poor diene, a reversal of the electronic requirements of the normal Diels-Alder reaction. researchgate.netwikipedia.org The aromaticity of the indole ring presents a kinetic barrier, but this can be overcome with sufficiently reactive dienes or by modification of the indole substrate.

While direct examples involving this compound in cycloaddition reactions are not extensively documented in the literature, the reactivity of closely related analogs, such as 1-alkyl-3-chloroindoles, provides significant insight into this pathway. Research has demonstrated the successful use of 1-alkyl-3-chloroindoles as electron-rich dienophiles in thermal, metal-free IEDDA reactions with electron-deficient 2-pyrones like methyl coumalate. nih.goviastate.edu This reaction proceeds through a [4+2] cycloaddition, followed by a domino sequence of decarboxylation and elimination to afford carbazole (B46965) derivatives with high regioselectivity. nih.goviastate.edu The presence of the electron-withdrawing, yet good leaving group, chlorine atom at the C3 position is crucial for the final elimination step that re-aromatizes the system to form the stable carbazole core. iastate.edu

The general scheme for this transformation suggests that this compound could potentially undergo similar cycloadditions. The chloromethyl group, while not a direct leaving group from the C3 position in the same manner as a chloro substituent, significantly influences the electronic properties of the indole ring and could participate in subsequent elimination or rearrangement steps following an initial cycloaddition.

| 1-Alkyl-3-Chloroindole Derivative | Reaction Temperature (°C) | Solvent | Yield of Carbazole Product (%) |

|---|---|---|---|

| 1-Methyl-3-chloroindole | 180 | Toluene | 81 |

| 1-Ethyl-3-chloroindole | 180 | Toluene | 85 |

| 1-Butyl-3-chloroindole | 180 | Toluene | 90 |

| 1-Benzyl-3-chloroindole | 180 | Toluene | 78 |

Mechanistic Investigations of Chemical Transformations Involving 3 Chloromethyl 1 Methyl 1h Indole

Elucidation of Reaction Pathways and Intermediate Formation

The reactivity of 3-(Chloromethyl)-1-methyl-1H-indole is primarily dictated by the chloromethyl group at the C3 position of the indole (B1671886) ring. This group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Reaction Pathways: The principal reaction pathway for this compound is nucleophilic substitution. The chloromethyl group can be readily displaced by a variety of nucleophiles. This reactivity is attributed to the formation of a stabilized carbocation intermediate upon the departure of the chloride ion. The indole ring, particularly the nitrogen atom and the electron-rich pyrrole (B145914) ring, plays a significant role in stabilizing this intermediate through resonance.

Intermediate Formation: The key intermediate in many reactions involving this compound is the 1-methyl-1H-indol-3-ylmethyl cation . This cation is stabilized by the delocalization of the positive charge over the indole ring system. The stability of this intermediate facilitates its formation, thus driving the nucleophilic substitution reactions forward.

In some instances, particularly in the presence of strong nucleophiles, the reaction may proceed through a concerted SN2-like mechanism, avoiding the formation of a discrete carbocation. However, the SN1 pathway via the stabilized carbocation is generally considered more prevalent for this substrate due to the electronic nature of the indole ring.

For example, in reactions with thiophenols, 3-halogenated indoles can undergo a two-step process. This process is initiated by a halophilic attack by the nucleophile on the halogen atom, leading to the formation of an indole anion. Subsequent protonation of this carbanionic intermediate yields the 3-unsubstituted indole. nih.gov However, due to the higher bond energy of the C-Cl bond, chloroindoles are less susceptible to this type of halophilic attack and tend to favor nucleophilic substitution. nih.gov

Role of Catalysts and Reaction Conditions in Directing Reactivity and Selectivity

The outcome of reactions with this compound can be significantly influenced by the choice of catalysts and the specific reaction conditions employed. These factors can direct the regioselectivity and enhance the efficiency of the desired transformation.

Catalysts:

Lewis Acids: Lewis acids like zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄) can be used to enhance the electrophilicity of the chloromethyl group. They coordinate to the chlorine atom, making it a better leaving group and facilitating the formation of the indol-3-ylmethyl carbocation. This is particularly useful in Friedel-Crafts type alkylation reactions where the indole moiety is attached to another aromatic ring.

Phase-Transfer Catalysts (PTCs): In biphasic reaction systems (e.g., aqueous/organic), PTCs are employed to transport the nucleophile from the aqueous phase to the organic phase where the indole substrate is dissolved. This enhances the reaction rate by overcoming the insolubility of the reactants in different phases.

Transition Metal Catalysts: Palladium-based catalysts have been utilized in cross-coupling reactions. For instance, the palladium-catalyzed allylation of 3-substituted indoles with allyl alcohols, promoted by triethylborane, proceeds via a π-allylpalladium intermediate. nih.gov Similarly, Rhodium(I)/Silver(I) and Iridium(III)/Silver(I) co-catalyst systems have been shown to control the site-selectivity in the C-H functionalization of 3-acyl indoles. nih.gov

Reaction Conditions:

Solvent: The choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are often used as they can solvate the carbocation intermediate, stabilizing it and promoting the reaction.

Temperature: Temperature control is essential to manage the reaction rate and prevent side reactions. Many reactions involving this compound are performed at room temperature or with gentle heating.

Base: In reactions where a proton is generated, a base is often added to neutralize the acid and drive the reaction to completion. The nature of the base can also influence the selectivity of the reaction. For example, in palladium-catalyzed allylations, the choice of base can affect the C3- versus N-selectivity. nih.gov

Below is a table summarizing the influence of catalysts on the reactions of related indole compounds:

| Catalyst System | Indole Substrate | Reaction Type | Outcome | Reference |

| Rh(I)/Ag(I) | 3-Carboxamide Indole | C-H Functionalization | Translocation and C3-functionalization | nih.gov |

| Ir(III)/Ag(I) | 3-Carboxamide Indole | C-H Functionalization | C2-functionalization | nih.gov |

| Palladium / Triethylborane | 3-Substituted-1H-indoles | Allylation | C3-allylation | nih.gov |

Transition State Analysis and Energy Profiles

Understanding the transition states and energy profiles of reactions involving this compound provides a deeper comprehension of the reaction kinetics and thermodynamics.

Transition State: The transition state in the SN1 reaction of this compound involves the partial breaking of the carbon-chlorine bond and the development of a positive charge on the methylene (B1212753) carbon. This structure represents the highest energy point along the reaction coordinate leading to the formation of the carbocation intermediate. savemyexams.comlibretexts.org The geometry of the transition state is crucial in determining the stereochemical outcome of the reaction if the substrate is chiral.

In a multi-step reaction, there will be a transition state for each elementary step. For instance, in a reaction that proceeds via an intermediate, there will be at least two transition states: one for the formation of the intermediate from the reactants, and another for the conversion of the intermediate to the products. youtube.comchemguide.co.uk

Energy Profiles: An energy profile diagram for the SN1 reaction of this compound would show the energy of the system as it progresses from reactants to products. The diagram would feature two peaks, corresponding to the two transition states, with a valley in between representing the stable carbocation intermediate. chemguide.co.uk The activation energy (Ea) is the energy difference between the reactants and the highest energy transition state. savemyexams.com

Stereochemical Control and Diastereoselectivity in Reactions

When this compound reacts with a chiral nucleophile or when a new stereocenter is formed during the reaction, the control of stereochemistry becomes a critical aspect.

Stereochemical Control: Achieving stereochemical control in reactions at the C3-position of the indole ring can be challenging, especially if the reaction proceeds through a planar carbocation intermediate. In such cases, the nucleophile can attack from either face of the plane, leading to a racemic mixture of products.

However, enantioselective reactions can be achieved by using chiral catalysts or auxiliaries. For instance, in the palladium-catalyzed enantioselective C-3 allylation of 3-substituted indoles, chiral ligands are used to induce asymmetry. nih.gov The choice of the borane (B79455) promoter was also found to be crucial for the enantiodiscrimination. nih.gov

Diastereoselectivity: When the reaction of this compound creates a new stereocenter in a molecule that already contains one or more stereocenters, diastereomers can be formed. The preferential formation of one diastereomer over another is known as diastereoselectivity. This can be influenced by steric hindrance, where the existing stereocenter directs the incoming nucleophile to attack from the less hindered face.

Derivatization and Analog Synthesis Utilizing the 3 Chloromethyl 1 Methyl 1h Indole Scaffold

Synthesis of Complex Indole-Based Scaffolds and Architectures

The strategic functionalization of the indole (B1671886) nucleus is a cornerstone of medicinal chemistry and materials science. 3-(Chloromethyl)-1-methyl-1H-indole serves as a key intermediate for creating complex indole-based scaffolds. The chloromethyl group is a potent electrophile, readily reacting with various nucleophiles to forge new carbon-carbon and carbon-heteroatom bonds.

Research has demonstrated the use of related 3-substituted indoles in the construction of intricate molecular architectures. For instance, the reaction of indole derivatives with different reagents can lead to the formation of fused heterocyclic systems. While direct examples utilizing this compound for all complex scaffolds are not explicitly detailed in the provided results, the reactivity of the analogous (1H-indol-3-yl)methyl electrophiles is well-documented. These electrophiles are known to be challenging to handle due to their propensity for dimerization and oligomerization. nih.gov However, their potential as precursors for diverse indole derivatives is significant. nih.gov

The synthesis of complex indole derivatives often involves multi-step sequences. nih.gov For example, catalyst-controlled C-H functionalization of 3-carboxamide indoles has been shown to produce either C2-alkylated indoles or, through a translocation of the carboxamide group, 2,3-disubstituted indoles. nih.gov This highlights the potential for intricate control over the substitution pattern of the indole ring, starting from a functionalized precursor.

Preparation of Hybrid Heterocyclic Compounds Incorporating Indole and Other Rings (e.g., Imidazoles, Oxadiazoles)

The fusion of the indole ring with other heterocyclic systems is a common strategy to generate novel compounds with unique properties. This compound is an ideal starting material for synthesizing such hybrid molecules. The chloromethyl group can act as a linker to connect the indole core to other pre-formed heterocyclic rings or to participate in cyclization reactions to form new rings.

An example of this is the synthesis of indole-oxadiazole hybrids. Although the direct use of this compound is not specified, the synthesis of 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole has been reported. nih.gov This compound itself is a valuable intermediate for further derivatization. Furthermore, a library of 2-[(1H-indol-3-yl)methyl]-5-(alkylthio)-1,3,4-oxadiazoles has been prepared from indole-3-acetic acid methyl ester, showcasing the construction of indole-oxadiazole systems. nih.gov The synthetic route involved the formation of hydrazides, condensation with carbon disulfide, and subsequent cyclization to form the oxadiazole ring. nih.gov

The imidazole (B134444) ring is another important heterocycle often combined with indole. thieme-connect.de The nucleophilic nature of the imidazole nitrogen makes it a suitable reaction partner for the electrophilic chloromethyl group of this compound. This reaction would lead to the formation of an N-alkylated imidazole derivative, effectively linking the indole and imidazole rings.

The following table summarizes examples of hybrid heterocyclic compounds that can be conceptually synthesized from this compound or related precursors.

| Starting Material | Reagent/Reaction Type | Hybrid Product |

| This compound | Imidazole | 1-Methyl-3-((1H-imidazol-1-yl)methyl)-1H-indole |

| This compound | 1,3,4-Oxadiazole-2-thiol | 2-((1-Methyl-1H-indol-3-yl)methylthio)-1,3,4-oxadiazole |

Construction of Polycyclic Indole Derivatives for Advanced Chemical Research

The development of novel polycyclic aromatic systems containing the indole moiety is of significant interest for applications in materials science and as scaffolds for complex natural product synthesis. The reactivity of this compound can be harnessed to construct such polycyclic derivatives through various cyclization strategies.

For instance, intramolecular reactions are a powerful tool for building fused ring systems. A derivative of this compound, suitably functionalized with a nucleophilic group at another position on the indole or on the N-methyl group, could undergo an intramolecular cyclization to form a new ring fused to the indole core.

Research into the synthesis of polycyclic indoles has explored various methodologies. nih.govnih.govnih.gov Palladium-catalyzed multicomponent cascade reactions have been employed to create N-fused polycyclic indoles from 3-diazo oxindoles and isocyanides. rsc.org While not directly starting from this compound, this illustrates the advanced synthetic methods used to access complex indole architectures. The merging of indole and indolizine (B1195054) within a single polycyclic framework has also been explored to fine-tune electronic properties for applications in organic electronics. acs.org

The following table outlines some general strategies for the construction of polycyclic indole derivatives that could potentially utilize this compound as a key building block.

| Strategy | Description | Potential Product Type |

| Intramolecular Friedel-Crafts Alkylation | An aromatic ring tethered to the 3-position via the chloromethyl group undergoes cyclization onto the indole C4 or C2 position. | Fused polycyclic indole |

| Intramolecular Heck Reaction | A vinyl or aryl halide tethered to the 3-position undergoes palladium-catalyzed cyclization. | Fused or bridged polycyclic indole |

| Tandem Reactions | A sequence of reactions, such as an [8+2] cycloaddition followed by an aryl-ene reaction, can lead to complex polycyclic systems. nih.gov | Cyclohepta[b]indoles and related structures |

Computational Chemistry and Modeling Studies on Chloromethyl Indole Systems

Quantum Chemical Calculations (e.g., DFT, ab initio) for Structural and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful techniques for elucidating the fundamental structural and electronic characteristics of molecules. These methods have been applied to understand the properties of indole (B1671886) derivatives.

For instance, electronic structure theory calculations have been used to characterize the structures, vibrational frequencies, and energies for stationary points on potential energy surfaces of related chemical reactions. nih.govosti.gov DFT has been shown to be effective in predicting molecular geometries, though it can sometimes yield longer bond lengths for certain complexes compared to other methods like Møller-Plesset perturbation theory (MP2). nih.gov Specifically, certain DFT functionals, such as BhandH, have demonstrated good agreement with experimental structures for related small organic molecules. nih.gov

The electronic properties of indole systems, which are crucial for their reactivity and biological interactions, can be thoroughly investigated. The indole nucleus is a prominent scaffold in medicinal chemistry due to its ability to interact with various biological targets through mechanisms like hydrogen bonding and π-π stacking. nih.gov

Understanding the energetics of chemical reactions and the nature of transient intermediates is a key strength of quantum chemical calculations. For reactions involving chloromethyl systems, these calculations can map out the potential energy surface, identifying transition states and the energies associated with them.

For example, in the context of nucleophilic substitution reactions, which are characteristic of the reactive chloromethyl group, computational studies can provide insights into the reaction mechanism. The chloromethyl group in 3-(chloromethyl)-1H-indole is highly reactive and serves as a site for functionalization. Quantum chemical calculations can model the substitution of the chlorine atom with various nucleophiles, determining the activation barriers and reaction enthalpies.

Studies on similar reactions, such as the SN2 reaction between a chloride ion and methyl iodide, have utilized high-level coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) to achieve high accuracy in reaction energies. nih.govosti.gov These calculations have shown good agreement with experimental data for complexation energies and reaction exothermicities. nih.gov Such computational approaches are invaluable for predicting the feasibility and outcomes of synthetic routes involving 3-(chloromethyl)-1-methyl-1H-indole.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations offer a dynamic perspective on molecular behavior, allowing for the exploration of conformational landscapes and the simulation of molecular motion over time. This is particularly useful for flexible molecules like this compound.

MD simulations can reveal the preferred conformations of the chloromethyl group relative to the indole ring, which can influence its reactivity and interactions with biological macromolecules. By simulating the molecule in different environments, such as in solution or within a protein binding site, researchers can gain a more realistic understanding of its behavior.

A powerful approach that integrates experimental data with computational modeling is the combination of hydrogen-deuterium exchange mass spectrometry (HDX-MS) with MD simulations. nih.gov This hybrid method can probe lipid-modulated conformational changes in membrane proteins, where lipid-protein interactions are pinpointed by MD simulations and then experimentally validated. nih.gov Although not directly applied to this compound in the provided context, this methodology highlights the potential of MD simulations to elucidate the influence of the molecular environment on the conformation and function of indole-containing molecules.

Molecular Docking Studies for Elucidating Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a small molecule, such as a derivative of this compound, might interact with a biological target, typically a protein.

The indole scaffold is a common feature in molecules designed to be kinase inhibitors, where interactions like π-π stacking and hydrogen bonding are crucial for binding. Molecular docking studies can predict these binding modes and affinities. For example, docking studies of various indole derivatives have been performed against targets like the epidermal growth factor receptor (EGFR) to predict binding interactions. researchgate.net

In a study of 3-ethyl-1H-indole derivatives, molecular docking predicted strong binding affinities to the COX-2 enzyme, with docking scores significantly better than the reference drug. ajchem-a.com Similarly, docking studies on other indole-containing compounds have revealed potential binding modes within the active sites of their respective target proteins, helping to rationalize their biological activity. nih.govmdpi.com For instance, a study on potential inhibitors of Cancer Osaka Thyroid (COT) kinase identified a substituted indolyl indazole as a potent inhibitor with a high docking score, indicating a tight binding in the active site. alliedacademies.org

The results of docking studies are often presented in terms of a docking score, which is an estimation of the binding free energy. A more negative score generally indicates a more favorable binding interaction.

| Indole Derivative Class | Target Protein | Reported Docking Score Range (kcal/mol) | Key Finding |

|---|---|---|---|

| 5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic Acids | EGFR | Not explicitly stated in provided text | Predicted binding interactions with the target protein. researchgate.net |

| 3-Ethyl-1H-indole Derivatives | COX-2 | -11.35 to -10.40 | Significantly higher predicted binding affinities than the reference drug, meloxicam (B1676189) (-6.89 kcal/mol). ajchem-a.com |

| Substituted Indolyl Indazoles | COT Kinase | -14.860 (for the most potent compound) | The lead compound is predicted to bind tightly in the active site, indicating good inhibition properties. alliedacademies.org |

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a compound with its reactivity. For this compound, the primary site of reactivity is the chloromethyl group.

The reactivity of this group is influenced by the electronic properties of the indole ring system. The N-methyl group at the 1-position can affect the electron density of the indole ring, which in turn can modulate the reactivity of the C3-chloromethyl group. For example, the C3-Cl bond in 3-chloro-1-methyl-1H-indole is noted to be less reactive than the chloromethyl group in 3-(chloromethyl)-1H-indole, partly due to steric hindrance from the N1-methyl group.

In a broader sense, structure-activity relationship (SAR) studies, a concept closely related to SRR, are crucial in medicinal chemistry. For a series of 6-amino-seco-cyclopropylindole compounds, which are structurally related to DNA alkylating agents, SAR studies have been conducted to evaluate their cytotoxicity. acs.org These studies explore how variations in substituents on the indole ring and other parts of the molecule affect their biological activity. For instance, the presence of a methoxy (B1213986) group on the indole ring was found to be important for maintaining cytotoxic potency. acs.org Similarly, for a series of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, the presence of a methyl group on the indole ring was found to be beneficial for antibacterial activity. mdpi.com

Academic Applications in Organic Synthesis and Advanced Materials Research

Role as Versatile Building Blocks in Synthetic Chemistry

The primary application of 3-(Chloromethyl)-1-methyl-1H-indole in academic research is its function as a versatile electrophilic building block. The key to its utility is the chloromethyl group (-CH₂Cl) attached to the C3 position of the indole (B1671886) ring. This group serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of the 1-methyl-1H-indol-3-yl)methyl moiety into a wide array of molecules.

The reactivity of this compound is significantly influenced by the indole nucleus itself. The indole ring system is electron-rich, which helps to stabilize the carbocation-like transition state formed during Sₙ1-type reactions. The methyl group on the indole nitrogen (N1 position) enhances the stability of the compound compared to its N-unsubstituted counterpart, 3-(chloromethyl)-1H-indole, by preventing proton abstraction and subsequent polymerization pathways. However, like many (1H-indol-3-yl)methyl halides, it is a highly reactive species prone to self-condensation or oligomerization if not handled under appropriate conditions, a challenge that researchers have addressed using techniques like microflow chemistry for rapid in-situ generation and reaction. nih.gov

Its role as a synthetic building block is demonstrated through its reactions with a variety of nucleophiles. These reactions enable the construction of complex indole derivatives, which are prevalent scaffolds in medicinally and biologically important molecules. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile Type | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Oxygen Nucleophile | Alcohol (R-OH) | Ether (-OR) | 3-(Alkoxymethyl)-1-methyl-1H-indole |

| Nitrogen Nucleophile | Amine (R₂NH) | Amine (-NR₂) | 3-(Aminomethyl)-1-methyl-1H-indole |

| Sulfur Nucleophile | Thiol (R-SH) | Thioether (-SR) | 3-((Alkylthio)methyl)-1-methyl-1H-indole |

| Carbon Nucleophile | Cyanide (CN⁻) | Nitrile (-CN) | (1-Methyl-1H-indol-3-yl)acetonitrile |

Intermediates in the Total Synthesis of Complex Organic Molecules

The indole skeleton is a core component of numerous natural products, particularly alkaloids. Consequently, functionalized indoles like this compound are valuable intermediates in the total synthesis of such complex molecules. nih.gov While direct, published total syntheses employing this exact intermediate are not widespread, the strategy of using 3-halomethylindoles is a recognized synthetic route. For instance, the synthesis of the alkaloid tryprostatin A involved an intermediate, 3-(bromomethyl)indole, which was coupled with a chiral auxiliary to construct the core structure. nih.gov

The utility of related structures underscores the potential of this compound. For example, in the synthesis of DNA minor groove alkylating agents, a related compound, 1-(tert-butyloxycarbonyl)-3-(chloromethyl)-6-nitroindoline, was used as a key precursor to be coupled with acidic components, demonstrating the viability of this chemical handle in constructing intricate molecular architectures. acs.org The N-methyl group in this compound is a feature present in many natural alkaloids, making it a potentially more direct precursor for certain synthetic targets. The compound can be used to introduce the "(1-methyl-1H-indol-3-yl)methyl" fragment, which is a key structural motif in various biologically active compounds.

Precursors for the Development of Functional Materials (e.g., Organic Electronic Materials)

The application of indole derivatives extends beyond medicinal chemistry into the realm of materials science. The electron-rich nature of the indole ring makes it an attractive component for organic electronic materials, such as organic semiconductors. Substituted indoles can be used as monomers for the synthesis of conductive polymers or as building blocks for creating materials with specific photophysical properties. nih.gov

This compound serves as a key precursor in this area due to its reactive chloromethyl group, which can be used to anchor the indole moiety to other molecules or to initiate polymerization. The reactivity of the C-Cl bond allows for its use in various coupling and polymerization reactions. For example, it could theoretically undergo reactions to form poly(indole vinylene)s or be grafted onto polymer backbones to modify their electronic properties. The incorporation of the 1-methyl-indole unit can enhance the solubility and processability of the resulting materials, which is a critical factor in the fabrication of organic electronic devices. Research in this area explores how the derivatization of the indole core can tune the electronic energy levels (HOMO/LUMO) of the material, impacting its performance as a semiconductor.

Table 2: Potential Applications in Functional Materials

| Material Class | Synthetic Strategy | Potential Function |

|---|---|---|

| Conducting Polymers | Polymerization via coupling reactions | Organic semiconductor, sensor component |

| Functionalized Surfaces | Grafting onto substrates (e.g., silica, gold) | Modified electrode surfaces, biosensors |

Future Directions and Emerging Research Perspectives

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of 3-(chloromethyl)indole derivatives is notoriously challenging due to the high reactivity of the target molecules. These electrophilic compounds are prone to self-reaction, leading to undesired dimerization and oligomerization, which complicates their isolation and purification. nih.gov Traditional batch synthesis methods often prove ineffective for preparing highly reactive species like (1H-indol-3-yl)methyl halides. nih.gov

A significant breakthrough in addressing this instability is the application of microflow reactor technology. Researchers have demonstrated that the in-situ generation of (1H-indol-3-yl)methyl electrophiles can be achieved rapidly (within 0.02 seconds) and under mild conditions (25 °C) in a continuous flow system. nih.gov This transient, highly reactive intermediate can then be immediately subjected to nucleophilic substitution in the same microflow reactor, enabling the synthesis of a diverse range of 18 unprotected indole (B1671886) analogues with various nucleophiles. nih.gov The efficiency of this method is starkly contrasted with batch conditions, where extending the residence time of the electrophile or attempting a comparable batch reaction leads to dramatically decreased or zero yield. nih.gov This highlights how microflow technology provides a powerful solution for handling highly unstable intermediates. nih.gov

The table below summarizes the comparison between batch and microflow synthesis for these reactive intermediates.

| Feature | Batch Synthesis | Microflow Synthesis |

| Intermediate Stability | Prone to dimerization/oligomerization | Generated and used in-situ, minimizing degradation |

| Reaction Time | Longer, increasing side reactions | Very short (e.g., 0.02s for generation, 0.1s for reaction) nih.gov |

| Yield | Often low to none for unstable electrophiles nih.gov | Significantly higher yields (e.g., 77%) nih.gov |

| Control | Difficult to control concentration and temperature | Precise control over reaction parameters |

Future efforts in this area will likely focus on optimizing and scaling up these microflow processes and exploring greener synthetic routes, such as using less toxic reagents and recyclable catalysts like ionic liquids, a trend seen in the synthesis of other indole derivatives. google.com

Expanding the Scope of Regioselective and Chemoselective Functionalization Reactions

The primary utility of 3-(Chloromethyl)-1-methyl-1H-indole lies in the high reactivity of its chloromethyl group, which serves as an excellent electrophilic site for nucleophilic substitution reactions with a wide array of nucleophiles, including amines, thiols, and alcohols. This reactivity is analogous to that of gramine, a natural product whose dimethylamine (B145610) group at the C3 position can be conveniently substituted to access more complex structures. nih.gov

Modern synthetic chemistry is increasingly focused on achieving high levels of selectivity. Research is expanding beyond the predictable reactivity of the chloromethyl group to the direct, regioselective C–H functionalization of the indole nucleus itself. This allows for the modification of positions that are traditionally less reactive.

Key developments in regioselective functionalization include:

Catalyst-Controlled Site Selection: Different transition metal catalysts can direct functionalization to specific positions on the indole ring. For instance, in reactions with 3-carboxamide indoles, an Iridium(III) catalyst can promote C2-alkylation, whereas a Rhodium(I)/Silver(I) co-catalyst system can induce a translocation of the amide directing group followed by functionalization at the C3 position. nih.gov

Directing Group Strategies: The use of a directing group at a particular position can steer a reaction to a specific, often adjacent, C-H bond. A formyl group at the C3-position of an indole has been used to direct the palladium-catalyzed arylation to the C4-position. nih.gov

Inherent Regioselectivity: Some reactions exhibit strong inherent preferences. The nitration of indoles using tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride (B1165640) occurs with high regioselectivity at the C3 position. nih.gov This reaction does not proceed if the C3 position is already substituted, confirming the strong directional preference. nih.gov

The table below outlines examples of regioselective functionalization on the indole scaffold.

| Reaction Type | Position(s) Functionalized | Catalyst/Reagent | Directing Group | Reference |

| Arylation | C4 | Pd(OAc)₂ | 3-Formyl | nih.gov |

| Alkylation | C2 | Ir(III) | 3-Carboxamide | nih.gov |

| Alkylation | C3 (after translocation) | Rh(I)/Ag(I) | 3-Carboxamide | nih.gov |

| Nitration | C3 | (CF₃CO)₂O / Me₄NNO₃ | None | nih.gov |

Future research will likely focus on discovering new catalyst systems and directing groups to unlock functionalization at every position of the indole ring with high precision, as well as developing chemoselective reactions that can differentiate between multiple reactive sites within a single molecule.

Advanced Mechanistic Insights into Complex Transformations

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling reaction outcomes. For indole derivatives, researchers are increasingly employing a combination of experimental studies and advanced computational techniques, such as Density Functional Theory (DFT), to unravel complex reaction pathways.

Recent mechanistic investigations have provided profound insights:

Dual-Mechanism Pathways: A detailed study of the 1,3-heteroatom transposition in N-hydroxyindole derivatives revealed that the reaction does not follow a single path. Instead, it proceeds through two concurrent mechanisms: a concerted pathway and a dissociative pathway. nih.gov The dominant route is dictated by the electronic properties of the substrate. nih.gov

Catalyst-Driven Rearrangements: The mechanism for the Rh(I)-catalyzed C3-functionalization of 3-carboxamide indoles is proposed to involve a complex cascade. nih.gov This begins with the nucleophilic indole attacking the rhodium catalyst, followed by a 1,2-acyl migration of the directing group, which leads to a carbenoid intermediate that ultimately undergoes migratory insertion to form the final C-C bond. nih.gov

Electrophile Generation: DFT calculations have supported the proposed mechanism for the regioselective nitration of indoles, suggesting that the reaction proceeds through the formation of a highly electrophilic trifluoroacetyl nitrate species. nih.gov

Enzymatic Analogs: Studies on indole prenyltransferases, enzymes that attach prenyl groups to indoles, suggest that even in biological systems, the reaction may proceed via an initial attack at the highly nucleophilic C3-position, followed by enzymatic rearrangement to yield the final product at other positions on the ring. rsc.org

| Transformation | Key Mechanistic Feature | Investigative Tool(s) | Reference |

| 1,3-Heteroatom Transposition | Coexistence of concerted and dissociative pathways | Isotope labeling, kinetic studies | nih.gov |

| Catalyst-Controlled C3-Alkylation | 1,2-Acyl migration followed by migratory insertion | Control experiments, literature precedent | nih.gov |

| Regioselective Nitration | Formation of trifluoroacetyl nitrate electrophile | Control experiments, DFT calculations | nih.gov |

| Enzymatic Prenylation | Initial attack at C3 followed by rearrangement | Structure-reactivity studies | rsc.org |

The future in this domain lies in the expanded use of computational chemistry to predict reaction outcomes, calculate activation energies for competing pathways, and design novel catalysts for achieving unprecedented transformations of the indole core. nih.gov

Exploration of New Chemical Reactivities and Applications

Advances in synthetic methodologies directly fuel the exploration of new reactivities and applications for this compound and its derivatives. Its primary role as a versatile building block continues to be exploited in the synthesis of compounds for medicinal chemistry and materials science.

Emerging research points to several key areas of application:

Medicinal Chemistry: The N-methylindole scaffold is present in numerous bioactive compounds. A notable example is a derivative, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole, which has been investigated as a promising therapeutic candidate for managing the long-term behavioral effects, such as depression and anxiety, that can occur in sepsis survivors. nih.gov Its mode of action involves the modulation of neuroimmune and oxidative stress pathways. nih.gov

Novel Molecular Architectures: The development of sophisticated, catalyst-controlled C-H functionalization and rearrangement reactions enables the construction of highly substituted and complex indole-containing molecules that were previously inaccessible. nih.gov This expands the chemical space available for drug discovery and the development of functional materials.

Harnessing Unstable Intermediates: The validation of microflow synthesis to control the reactivity of the (1H-indol-3-yl)methyl electrophile opens up a new paradigm. nih.gov This technique makes a whole class of previously difficult-to-handle intermediates available for synthetic exploitation, allowing for rapid and efficient diversification of the indole core. nih.gov

The future will see the application of these new synthetic tools to create libraries of novel indole derivatives for high-throughput screening against various biological targets. The unique reactivity of the 3-chloromethyl group, combined with modern methods for functionalizing the indole nucleus, ensures that this compound will remain a valuable and dynamic tool for chemical innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.